N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide
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Overview
Description
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide is a synthetic organic compound It is characterized by the presence of a benzofuran ring, a chloro-methylphenyl group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide typically involves multiple steps:
Formation of the Benzofuran Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Chloro-Methylphenyl Group: This step may involve electrophilic aromatic substitution reactions.
Acetamide Formation:
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This can lead to the formation of oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The chloro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Such as potassium permanganate or chromium trioxide.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups.
Scientific Research Applications
Chemistry: As a building block for synthesizing more complex molecules.
Biology: Potential use in studying biological pathways and interactions.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through binding to these targets and modulating their activity, which can influence various biological pathways.
Comparison with Similar Compounds
Similar Compounds
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide: shares structural similarities with other benzofuran derivatives.
This compound: is unique due to its specific substitution pattern and functional groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which can impart distinct chemical and biological properties compared to other similar compounds.
Properties
Molecular Formula |
C19H18ClNO2 |
---|---|
Molecular Weight |
327.8 g/mol |
IUPAC Name |
N-(3-chloro-4-methylphenyl)-2-(4,6-dimethyl-1-benzofuran-3-yl)acetamide |
InChI |
InChI=1S/C19H18ClNO2/c1-11-6-13(3)19-14(10-23-17(19)7-11)8-18(22)21-15-5-4-12(2)16(20)9-15/h4-7,9-10H,8H2,1-3H3,(H,21,22) |
InChI Key |
OYPKFHSWWJUZCA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)CC2=COC3=CC(=CC(=C32)C)C)Cl |
Origin of Product |
United States |
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